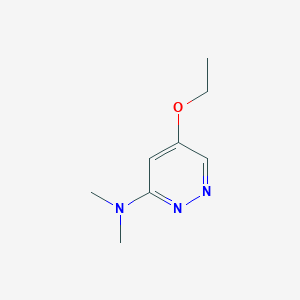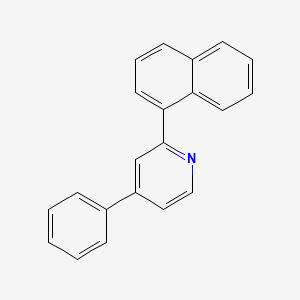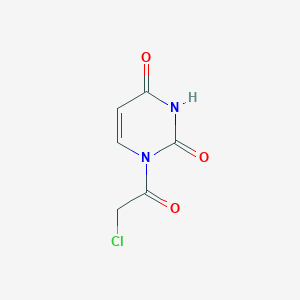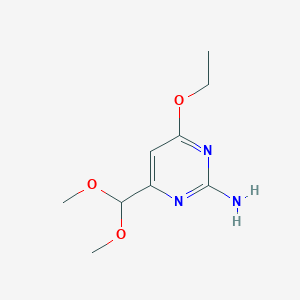![molecular formula C9H5BrO4S B13115142 5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide is a chemical compound with the molecular formula C9H5BrO2S It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide typically involves the bromination of benzo[b]thiophene followed by carboxylation and oxidation. One common method involves the use of bromine as a brominating agent and subsequent reactions to introduce the carboxylic acid and dioxide functionalities. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, resulting in derivatives with different properties.
科学的研究の応用
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
5-Bromobenzo[b]thiophene: A closely related compound with similar structural features but lacking the carboxylic acid and dioxide functionalities.
Benzo[b]thiophene: The parent compound, which serves as the core structure for various derivatives.
5-Bromobenzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness
5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide is unique due to the presence of both the bromine atom and the carboxylic acid and dioxide functionalities
特性
分子式 |
C9H5BrO4S |
|---|---|
分子量 |
289.10 g/mol |
IUPAC名 |
5-bromo-1,1-dioxo-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrO4S/c10-5-1-2-8-6(3-5)7(9(11)12)4-15(8,13)14/h1-4H,(H,11,12) |
InChIキー |
KJTQHOCTASBZOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CS2(=O)=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)


![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)


